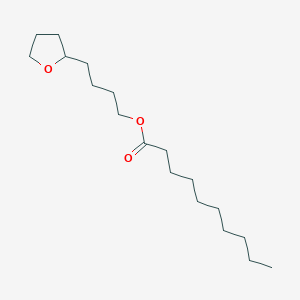
4-(Oxolan-2-yl)butyl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tetrahydrofuran-2-yl)butyl decanoate is an organic compound belonging to the class of tetrahydrofuran derivatives It is characterized by the presence of a tetrahydrofuran ring attached to a butyl chain, which is further esterified with decanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tetrahydrofuran-2-yl)butyl decanoate typically involves the esterification of 4-(tetrahydrofuran-2-yl)butanol with decanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of 4-(tetrahydrofuran-2-yl)butyl decanoate can be scaled up using continuous flow processes. This involves the continuous feeding of reactants into a reactor, where the esterification reaction takes place. The product is continuously removed from the reactor, allowing for efficient and large-scale production. The use of commercial catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Tetrahydrofuran-2-yl)butyl decanoate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of 4-(tetrahydrofuran-2-yl)butanol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
4-(Tetrahydrofuran-2-yl)butyl decanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of 4-(tetrahydrofuran-2-yl)butyl decanoate involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and ester group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
4-(Tetrahydrofuran-2-yl)butyl tetradecanoate: Similar structure with a longer alkyl chain.
2-(Tetrahydrofuran-2-yl)ethyl decanoate: Similar structure with a shorter alkyl chain.
4-(Tetrahydrofuran-2-yl)butyl hexanoate: Similar structure with a shorter carboxylic acid chain.
Uniqueness: 4-(Tetrahydrofuran-2-yl)butyl decanoate is unique due to its specific combination of the tetrahydrofuran ring and decanoate ester, which imparts distinct chemical and biological properties. Its balanced hydrophobic and hydrophilic characteristics make it suitable for various applications in different fields .
Properties
CAS No. |
5453-16-7 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
4-(oxolan-2-yl)butyl decanoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-14-18(19)21-15-10-9-12-17-13-11-16-20-17/h17H,2-16H2,1H3 |
InChI Key |
CAETXHDMWBEGGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


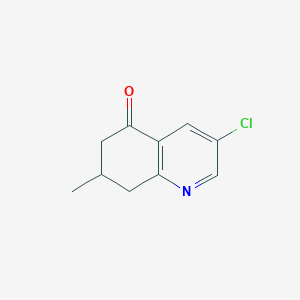
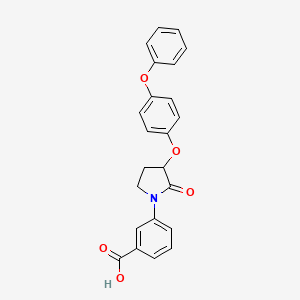
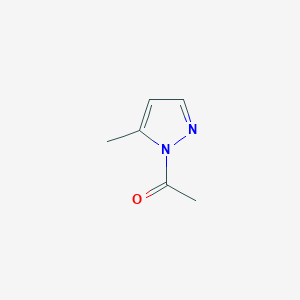

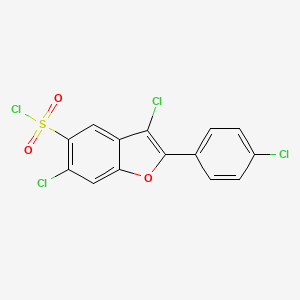
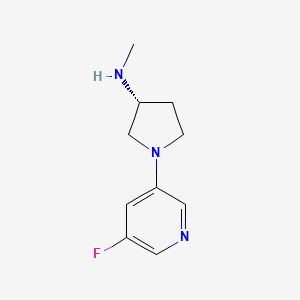
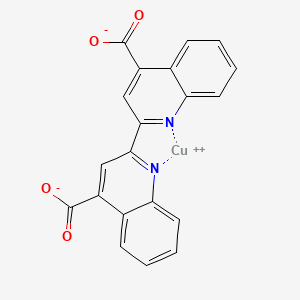
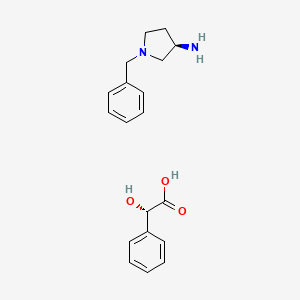
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)
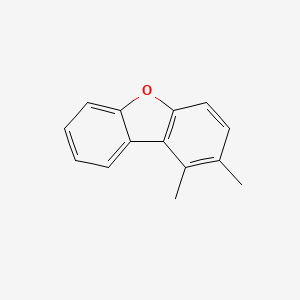
![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
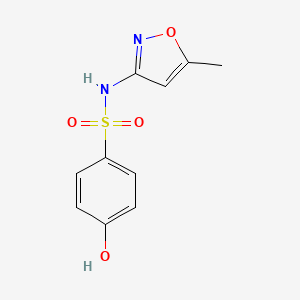
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)

